molecular formula C17H18O B12531590 2-(2,6-Dimethylphenyl)-1-phenylpropan-1-one CAS No. 869085-83-6

2-(2,6-Dimethylphenyl)-1-phenylpropan-1-one

Cat. No.: B12531590
CAS No.: 869085-83-6
M. Wt: 238.32 g/mol
InChI Key: ZJCADVCFIYOMGF-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group and a 2,6-dimethylphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenyl)-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,6-dimethylbenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent recovery systems, can minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

2-(2,6-Dimethylphenyl)-1-phenylpropan-1-one has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: An aromatic compound with similar structural features but different functional groups.

    1-Phenyl-2-propanone: A related ketone with a simpler structure.

    2,6-Dimethylbenzaldehyde: An aldehyde with a similar aromatic ring structure.

Uniqueness

2-(2,6-Dimethylphenyl)-1-phenylpropan-1-one is unique due to the presence of both a phenyl group and a 2,6-dimethylphenyl group attached to a propanone backbone. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

869085-83-6

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C17H18O/c1-12-8-7-9-13(2)16(12)14(3)17(18)15-10-5-4-6-11-15/h4-11,14H,1-3H3

InChI Key

ZJCADVCFIYOMGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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